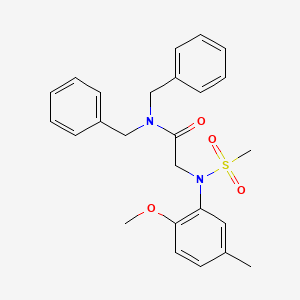
N-(3-acetylphenyl)-N'-(2,6-diisopropylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-N'-(2,6-diisopropylphenyl)urea, also known as ADU, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of urea derivatives and has been synthesized using different methods.
作用机制
The mechanism of action of N-(3-acetylphenyl)-N'-(2,6-diisopropylphenyl)urea is not fully understood, but it has been proposed that N-(3-acetylphenyl)-N'-(2,6-diisopropylphenyl)urea exerts its effects by inhibiting various signaling pathways, including the NF-κB signaling pathway, the PI3K/Akt/mTOR pathway, and the MAPK/ERK pathway. N-(3-acetylphenyl)-N'-(2,6-diisopropylphenyl)urea has also been reported to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-N'-(2,6-diisopropylphenyl)urea has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress. N-(3-acetylphenyl)-N'-(2,6-diisopropylphenyl)urea has also been reported to modulate the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis. In addition, N-(3-acetylphenyl)-N'-(2,6-diisopropylphenyl)urea has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway.
实验室实验的优点和局限性
N-(3-acetylphenyl)-N'-(2,6-diisopropylphenyl)urea has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, N-(3-acetylphenyl)-N'-(2,6-diisopropylphenyl)urea also has some limitations, including its limited solubility in water and some organic solvents, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the research of N-(3-acetylphenyl)-N'-(2,6-diisopropylphenyl)urea, including the development of more efficient and cost-effective synthesis methods, the investigation of its potential applications in other scientific fields, such as neurodegenerative diseases and autoimmune disorders, and the optimization of its pharmacological properties for clinical use. Further studies are also needed to elucidate the mechanism of action of N-(3-acetylphenyl)-N'-(2,6-diisopropylphenyl)urea and its interactions with other signaling pathways and molecules.
Conclusion:
In conclusion, N-(3-acetylphenyl)-N'-(2,6-diisopropylphenyl)urea is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. N-(3-acetylphenyl)-N'-(2,6-diisopropylphenyl)urea has been synthesized using different methods and has been extensively studied for its potential applications in cancer research, Alzheimer's disease, and inflammation. N-(3-acetylphenyl)-N'-(2,6-diisopropylphenyl)urea exerts its effects by inhibiting various signaling pathways and modulating the expression of various genes involved in cell proliferation, apoptosis, and inflammation. N-(3-acetylphenyl)-N'-(2,6-diisopropylphenyl)urea has several advantages for lab experiments, including its high purity, stability, and low toxicity, but also has some limitations, including its limited solubility. There are several future directions for the research of N-(3-acetylphenyl)-N'-(2,6-diisopropylphenyl)urea, including the development of more efficient synthesis methods and the investigation of its potential applications in other scientific fields.
合成方法
N-(3-acetylphenyl)-N'-(2,6-diisopropylphenyl)urea can be synthesized using different methods, including the reaction of 3-acetylphenyl isocyanate with 2,6-diisopropylaniline in the presence of a base, such as potassium carbonate. Another method involves the reaction of 3-acetylphenyl isocyanate with 2,6-diisopropylaniline in the presence of a catalyst, such as triethylamine. Both methods have been reported to yield N-(3-acetylphenyl)-N'-(2,6-diisopropylphenyl)urea with high purity and yield.
科学研究应用
N-(3-acetylphenyl)-N'-(2,6-diisopropylphenyl)urea has been extensively studied for its potential applications in various scientific fields, including cancer research, Alzheimer's disease, and inflammation. In cancer research, N-(3-acetylphenyl)-N'-(2,6-diisopropylphenyl)urea has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In Alzheimer's disease, N-(3-acetylphenyl)-N'-(2,6-diisopropylphenyl)urea has been reported to improve cognitive function and reduce oxidative stress. In inflammation, N-(3-acetylphenyl)-N'-(2,6-diisopropylphenyl)urea has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway.
属性
IUPAC Name |
1-(3-acetylphenyl)-3-[2,6-di(propan-2-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-13(2)18-10-7-11-19(14(3)4)20(18)23-21(25)22-17-9-6-8-16(12-17)15(5)24/h6-14H,1-5H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKOFFAPOPTRDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-[2,6-di(propan-2-yl)phenyl]urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5732781.png)




![5-{[ethyl(3-methylphenyl)amino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B5732827.png)



![2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime]](/img/structure/B5732866.png)
![2-(2-furyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5732874.png)
